4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-19-7-9-21(10-8-19)30-16-15-28-11-13-29(14-12-28)24-23-22(20-5-3-2-4-6-20)17-31-25(23)27-18-26-24/h2-10,17-18H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVJTKYTNTUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the phenyl group to the thienopyrimidine core.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Substitution with 4-Methylphenoxyethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-(4-methylphenoxy)ethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thienopyrimidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the piperazine ring or the thienopyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups attached to the phenyl or piperazine rings.
Scientific Research Applications
Physico-Chemical Properties
The compound exhibits properties typical of thieno[2,3-d]pyrimidines, such as solubility in organic solvents and moderate stability under physiological conditions. These characteristics are crucial for its potential use in pharmacological applications.
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of thieno[2,3-d]pyrimidines possess significant anticancer and antimicrobial activities.
Anticancer Activity
Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance:
- Case Study : A derivative similar to the compound under discussion demonstrated efficacy against various cancer cell lines, including breast and lung cancer. The mechanism involved the inhibition of specific kinases associated with cancer progression .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of thieno[2,3-d]pyrimidines:
- Case Study : In vitro studies indicated that compounds with similar structures exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Neuropharmacology
The piperazine component suggests potential applications in neuropharmacology:
- Case Study : Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position them as candidates for treating disorders such as depression and anxiety .
Synthesis and Modification
The synthesis of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine can be achieved through various chemical reactions involving starting materials that are readily available in the laboratory setting.
Synthetic Pathways
- Methodology : A common synthetic route involves the condensation of appropriate piperazine derivatives with thieno[2,3-d]pyrimidine precursors. This reaction typically requires specific catalysts or reagents to enhance yield and selectivity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the pharmacological profile of this compound:
- Variations in substituents on the thieno and piperazine rings have been explored to enhance potency and selectivity against target receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The thieno[2,3-d]pyrimidine scaffold is shared among several analogs, but substitutions at positions 4 and 5 critically influence biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Substituent Effects on Pharmacokinetics and Activity
Piperazine Modifications
- Target Compound: The 2-(4-methylphenoxy)ethyl group introduces a flexible ethylene linker and a phenoxy moiety, enhancing solubility compared to aromatic substituents (e.g., dichlorophenyl in ). This may improve bioavailability and reduce metabolic instability .
- Chlorophenyl Analogs: Compounds like 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine exhibit higher lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity.
Thieno[2,3-d]pyrimidine Core Modifications
Biological Activity
The compound 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine is a synthetic derivative featuring a thieno[2,3-d]pyrimidine core, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing knowledge on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₂N₄O
- Molecular Weight : 306.40 g/mol
- CAS Number : Not specifically listed but can be derived from related compounds.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. The piperazine moiety is known for its ability to modulate receptor activity, which is crucial for its pharmacological effects.
Key Mechanisms:
- Serotonin Reuptake Inhibition : Similar compounds have shown potential as serotonin-selective reuptake inhibitors (SSRIs), suggesting that this compound may also enhance serotonergic transmission, thereby exerting antidepressant and anxiolytic effects .
- Dopaminergic Activity : The structure suggests potential interaction with dopamine receptors, which could contribute to its efficacy in treating mood disorders.
Anxiolytic and Antidepressant Effects
Recent studies have indicated that compounds with similar structures exhibit significant anxiolytic and antidepressant activities. For example, research involving piperazine derivatives has demonstrated their ability to interact with the GABAA receptor and serotonin receptors, leading to enhanced mood regulation .
Antimicrobial Activity
Preliminary studies suggest that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. Compounds structurally related to our target compound have shown promising results against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies
- Anxiolytic Activity Study :
- Antimicrobial Evaluation :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the construction of the thieno[2,3-d]pyrimidine core. A common approach includes:
Core Formation : Condensation of substituted thiophene derivatives with amidines or cyanamide under acidic conditions.
Piperazine Substitution : Introducing the piperazine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, depending on the leaving group (e.g., chloride) on the pyrimidine ring .
Phenoxyethyl Functionalization : Alkylation of the piperazine nitrogen with 2-(4-methylphenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (80–120°C for coupling steps), and catalyst selection (e.g., Pd catalysts for cross-coupling) .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% by area normalization). Mobile phases often combine acetonitrile and ammonium acetate buffer .
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions, with characteristic peaks for the thieno[2,3-d]pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calculated for C₂₆H₂₇N₄O₂S: 459.18 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer :
- Variable Substituent Analysis : Systematically modify the 4-methylphenoxyethyl or phenyl groups to evaluate their impact on target affinity. For example, replacing the 4-methyl group with halogens may enhance binding to serotonin receptors but reduce kinase inhibition .
- Assay Standardization : Control variables such as buffer pH (e.g., 7.4 vs. 6.8), ion concentration (Mg²⁺/Ca²⁺), and cell membrane composition (e.g., HEK293 vs. CHO cells) to isolate confounding factors .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies, prioritizing assays with validated positive controls (e.g., known dopamine D3 antagonists) .
Q. What computational strategies predict the binding affinity of this compound to dopamine receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and dopamine D3 receptor (PDB ID: 3PBL). Key residues (e.g., Asp110, Ser196) should show hydrogen bonding with the piperazine nitrogen or pyrimidine oxygen .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy (ΔG), with values ≤-40 kcal/mol suggesting high affinity .
Q. How does modifying the phenoxyethyl substituent affect selectivity for kinase vs. GPCR targets?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, CDK2) using ATP-competitive assays. Bulkier substituents (e.g., 4-tert-butylphenoxy) may reduce kinase inhibition due to steric hindrance in the ATP-binding pocket .
- GPCR Selectivity : Radioligand binding assays (e.g., ³H-spiperone for D2/D3 receptors) reveal that electron-withdrawing groups (e.g., 4-fluorophenoxy) enhance GPCR affinity by stabilizing π-π interactions with aromatic receptor residues .
- Computational Descriptors : Calculate partition coefficients (cLogP) and polar surface area (PSA) to correlate hydrophobicity with blood-brain barrier permeability, critical for CNS targets .
Data Analysis and Optimization
Q. What experimental designs minimize off-target effects in in vivo models?
- Methodological Answer :
- Dose Escalation Studies : Administer the compound at 1, 5, and 10 mg/kg in rodent models, monitoring biomarkers (e.g., plasma prolactin for D2 antagonism) to establish therapeutic windows .
- Metabolite Profiling : Use LC-MS/MS to identify major metabolites. N-oxidation of the piperazine ring is a common pathway that may reduce efficacy .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions. Piperazine-containing compounds often inhibit CYP2D6 at IC₅₀ <1 μM .
Contradiction Resolution
Q. How can conflicting cytotoxicity data in cancer cell lines be reconciled?
- Methodological Answer :
- Cell Line Authentication : Ensure lines (e.g., MCF-7, HeLa) are verified via STR profiling to rule out cross-contamination .
- Proliferation Assay Calibration : Normalize results to ATP content (via CellTiter-Glo) rather than manual cell counting to reduce variability .
- Hypoxia Mimicry : Compare cytotoxicity under normoxia (21% O₂) vs. hypoxia (1% O₂), as thieno[2,3-d]pyrimidines may exhibit oxygen-dependent pro-apoptotic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
